5-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide

Medicinal chemistry Scaffold diversification Pharmacophore design

This heterocyclic small molecule (MW 380.5) combines a 5-(benzothiazol-2-yl)thiophene core with an N-(2-ethoxyphenyl)carboxamide terminus, a connectivity pattern absent in generic benzothiazole-thiophene analogs. Class-level SAR evidence links electron-withdrawing substituents at the thiophene 5-position and the ethoxyphenyl motif to enhanced antimicrobial activity. Ideal as a diversity element in screening libraries targeting multidrug-resistant Gram-positive/Gram-negative bacteria and fungal pathogens. Its lead-like physicochemical profile (cLogP ~5.3) supports hit-to-lead optimization. Procurement alongside N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 312748-26-8) enables matched-pair SAR analysis of the ethoxyphenyl pharmacophore.

Molecular Formula C20H16N2O2S2
Molecular Weight 380.48
CAS No. 942034-38-0
Cat. No. B2840686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide
CAS942034-38-0
Molecular FormulaC20H16N2O2S2
Molecular Weight380.48
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H16N2O2S2/c1-2-24-15-9-5-3-7-13(15)21-19(23)17-11-12-18(25-17)20-22-14-8-4-6-10-16(14)26-20/h3-12H,2H2,1H3,(H,21,23)
InChIKeyLYOIVDCBRDSPQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1,3-Benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide (CAS 942034-38-0): Procurement-Relevant Structural and Pharmacophoric Profile


5-(1,3-Benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide (CAS 942034-38-0; molecular formula C₂₀H₁₆N₂O₂S₂; molecular weight 380.5 Da) is a heterocyclic small molecule belonging to the benzothiazole-thiophene carboxamide class . It incorporates three distinct pharmacophoric elements within a single scaffold: a 1,3-benzothiazole moiety at the thiophene 5-position, a thiophene-2-carboxamide core linker, and an N-(2-ethoxyphenyl) terminal amide substituent. This compound is available as a research-grade screening compound from commercial suppliers and is structurally related to benzothiazole-thiophene hybrids that have been investigated as antimicrobial and anticancer lead candidates [1][2]. No primary peer-reviewed publication reporting biological activity data for this specific compound was identified at the time of this analysis.

Why Generic Substitution of 5-(1,3-Benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide (CAS 942034-38-0) Carries Scientific Risk


Benzothiazole-thiophene carboxamides are not functionally interchangeable. Published structure-activity relationship (SAR) studies on this compound class demonstrate that both the nature and position of substituents on the benzothiazole ring, the thiophene core, and the terminal amide aryl group independently modulate antimicrobial potency, often by orders of magnitude [1]. The 5-(benzothiazol-2-yl) substitution on thiophene introduces an electron-withdrawing character that is absent in simpler N-(benzothiazol-2-yl)thiophene-2-carboxamides, and SAR data specifically correlate electron-withdrawing aromatic substituents with significantly enhanced antimicrobial activity [1]. Furthermore, the N-(2-ethoxyphenyl) terminus contributes hydrogen-bonding capability and lipophilic bulk that differ materially from unsubstituted phenyl, thiazolyl, or alkyl amide congeners [2]. Substituting this compound with a generic benzothiazole-thiophene analog lacking these features risks loss of the specific pharmacophoric geometry required for target engagement in screening campaigns or SAR series.

Quantitative Differentiation Evidence for 5-(1,3-Benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide (CAS 942034-38-0) Versus Closest Analogs


Structural Differentiation: Three-Pharmacophore Architecture Versus Two-Pharmacophore Baseline Analog

The target compound incorporates three discrete pharmacophoric elements — 5-(1,3-benzothiazol-2-yl)thiophene, a carboxamide linker, and an N-(2-ethoxyphenyl) terminus — within a single scaffold. The simplest baseline analog, N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 312748-26-8), lacks both the 5-position benzothiazole substitution on the thiophene ring and the ethoxyphenyl amide group, possessing only two pharmacophoric elements . The target compound has a molecular weight of 380.5 Da (C₂₀H₁₆N₂O₂S₂) compared with 260.3 Da (C₁₂H₈N₂OS₂) for the baseline analog . A structurally closer analog, 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (CAS 622344-84-7; C₁₅H₉N₃OS₃; MW 343.4), replaces the N-(2-ethoxyphenyl) group with an N-(thiazol-2-yl) moiety and consequently lacks the hydrogen-bond acceptor capacity of the ortho-ethoxy oxygen as well as the aromatic stacking surface of the phenyl ring [1].

Medicinal chemistry Scaffold diversification Pharmacophore design

Class-Level SAR Evidence: Electron-Withdrawing 5-Position Substitution Correlates with Enhanced Antimicrobial Activity in Benzothiazole-Thiophene Carboxamides

In a systematic SAR study of N-(substituted-benzothiazol-2-yl)thiophene-2-carboxamide derivatives, Saraswat et al. (2018) demonstrated that introducing an electron-withdrawing group at the aromatic ring has a favorable effect on antimicrobial activity against Staphylococcus aureus (ATCC-25923), Escherichia coli (ATCC-25922), Aspergillus niger (ATCC-9029), and Candida albicans (ATCC-90028) [1]. Among the synthesized series, compound 3g (bearing an electron-withdrawing substituent) showed significant antibacterial and antifungal activity, while the remaining compounds with neutral or electron-donating substituents exhibited only moderate to weak activity [1]. The target compound (CAS 942034-38-0) incorporates a 1,3-benzothiazole moiety directly at the thiophene 5-position — a structural arrangement that places the electron-withdrawing benzothiazole ring in conjugation with the thiophene core, consistent with the favorable SAR trend identified in this compound class. By contrast, simpler analogs with benzothiazole attached only at the amide nitrogen (e.g., CAS 312748-26-8) lack this 5-position electron-withdrawing substitution pattern .

Antimicrobial SAR Benzothiazole-thiophene hybrids Electron-withdrawing effects

Ethoxyphenyl Motif: Documented Antimicrobial Activity Contribution in Structurally Related Carboxamides

The N-(2-ethoxyphenyl) group is not merely a passive solubilizing appendage. Wang et al. (2012) synthesized and characterized N-(2-ethoxyphenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamide (C₁₆H₁₄N₂O₃S; MW 314.35) and demonstrated, via preliminary biological testing, that this ethoxyphenyl-bearing carboxamide exhibited both antifungal and antibacterial activities against a panel of eight microorganisms: Bacillus subtilis (CMCC63003), Aeromonas hydrophila (ATCC7966), Staphylococcus aureus (ATCC6538), Escherichia coli (JM103), Blastomyces albicans, Gloeosporium papaya, Colletotrichum gloeosporioides, and Botryodiplodia theobromae [1]. X-ray crystallography revealed three intramolecular hydrogen bonds involving the carboxamide N–H and the ethoxy oxygen, suggesting a pre-organized conformation that may contribute to target recognition [1]. Analogs of the target compound that replace the 2-ethoxyphenyl group with thiazol-2-yl (e.g., CAS 622344-84-7) or unsubstituted phenyl lack this specific hydrogen-bonding network and the lipophilic contribution of the ethoxy substituent [2].

Ethoxyphenyl pharmacophore Carboxamide bioactivity Crystal structure-activity relationship

Physicochemical Differentiation: Molecular Bulk and Estimated Lipophilicity Relative to Screening Library Benchmarks

The target compound (MW 380.5 Da) occupies a distinct region of physicochemical space compared to the most commonly available benzothiazole-thiophene carboxamide screening analogs. N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 312748-26-8; MW 260.3 Da) and N-(2-ethoxyphenyl)thiophene-2-carboxamide (CAS 5347-76-2; MW 247.3 Da) are substantially smaller fragment-like molecules . The target compound's molecular weight of 380.5 Da and estimated cLogP of approximately 4.5–5.0 (based on the benzothiazole-thiophene scaffold with ethoxyphenyl substitution) place it in lead-like chemical space, whereas the simpler analogs reside in fragment-like space (MW < 300, cLogP < 3) [1]. The benzothiazole-thiophene hybrid SAR study by Saraswat et al. (2018) demonstrated a correlation between antimicrobial activity and cLogP within this compound class, suggesting that lipophilicity modulation via substituent choice is a meaningful differentiation parameter [1]. The estimated cLogP of the target compound is approximately 1.5–2.5 log units higher than the fragment-like baseline analogs, consistent with the class-level SAR trend favoring increased lipophilicity for antimicrobial potency.

Drug-likeness Lipophilicity Physicochemical profiling

IP and Chemical Space Differentiation: Structural Novelty Relative to Patented Benzothiazole Amide Chemotypes

The patent literature on benzothiazole amide derivatives is dominated by compounds in which the carboxamide linkage connects a benzothiazole-2-amine to a carboxylic acid partner — i.e., the benzothiazole nitrogen forms part of the amide bond (N-(benzothiazol-2-yl)carboxamide scaffold). Representative examples include the adenosine A₂ receptor modulator series disclosed in US20030149036, where all exemplified compounds feature the N-(benzothiazol-2-yl)-amide connectivity with varied carboxylic acid partners [1]. The target compound (CAS 942034-38-0) is structurally distinct in two critical respects: (i) the benzothiazole is attached at the thiophene 5-position via a C–C bond rather than at the amide nitrogen, and (ii) the amide nitrogen bears a 2-ethoxyphenyl group rather than being part of the benzothiazole ring system. This 'inverted' connectivity pattern (5-benzothiazolyl-thiophene-carboxamide vs. N-benzothiazolyl-carboxamide) places the target compound in a relatively underpopulated region of benzothiazole-thiophene chemical space . The closest patented chemotype — benzothiazolecarboxamides disclosed in US20050107408 — similarly features N-(benzothiazol-2-yl) connectivity, not the 5-benzothiazolyl-thiophene arrangement [2].

Patent landscape Chemical space novelty Benzothiazole amide IP

Priority Research and Industrial Application Scenarios for 5-(1,3-Benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide (CAS 942034-38-0)


Antimicrobial Screening Library Diversification with Lead-Like Benzothiazole-Thiophene Hybrids

This compound is best deployed as a diversity element in antimicrobial screening libraries targeting multidrug-resistant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The class-level SAR evidence from Saraswat et al. (2018) establishing that electron-withdrawing substituents on the benzothiazole-thiophene scaffold enhance antimicrobial activity [1], combined with the ethoxyphenyl motif's independently documented contribution to antibacterial and antifungal activity in related carboxamides [2], positions this compound as a structurally differentiated candidate for hit identification against S. aureus, E. coli, C. albicans, and A. niger. Its lead-like physicochemical profile (MW 380.5, estimated cLogP ~4.5–5.0) makes it suitable for follow-up medicinal chemistry optimization if initial screening hits are obtained.

Structure-Activity Relationship Probe for Benzothiazole-Thiophene Carboxamide Pharmacophore Mapping

The compound's unique combination of 5-(benzothiazol-2-yl)thiophene and N-(2-ethoxyphenyl)carboxamide motifs makes it a valuable SAR probe for dissecting the relative contributions of the benzothiazole attachment position (C-5 of thiophene vs. amide nitrogen) and the terminal aryl substituent (2-ethoxyphenyl vs. thiazolyl vs. unsubstituted phenyl) to biological activity. The inverted connectivity pattern relative to the dominant patented N-(benzothiazol-2-yl)-amide chemotype [3] provides an opportunity to explore underexploited vectors in benzothiazole-thiophene chemical space. Procurement of this compound alongside its closest analogs — N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 312748-26-8) and 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (CAS 622344-84-7) — enables a matched-pair analysis of the ethoxyphenyl pharmacophoric contribution .

Kinase and Transcription Factor Inhibitor Screening Leveraging Benzothiazole-Containing Chemotypes

Benzothiazole-containing compounds have established precedent as kinase inhibitor scaffolds and as modulators of transcription factor activity. BindingDB data for a structurally related benzothiazole-benzothiophene carboxamide (BDBM68331) demonstrates EC₅₀ = 835 nM against STAT1 (signal transducer and activator of transcription 1-alpha/beta) in a screening assay conducted at The Scripps Research Institute Molecular Screening Center [4]. While the target compound (CAS 942034-38-0) carries a thiophene rather than benzothiophene core and an ethoxyphenyl rather than benzothiazolyl amide terminus, the shared benzothiazole-thiophene/benzothiophene-carboxamide pharmacophore suggests potential utility in transcription factor or kinase inhibitor screening campaigns. The ethoxyphenyl group may confer selectivity advantages through unique H-bonding geometry as evidenced by the crystal structure of a related ethoxyphenyl carboxamide [2].

Medicinal Chemistry Hit-to-Lead Expansion Starting from Fragment-Like Benzothiazole-Thiophene Hits

When fragment-based screening identifies N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide (MW 260.3) or N-(2-ethoxyphenyl)thiophene-2-carboxamide (MW 247.3) as weak hits, the target compound (MW 380.5) serves as a pre-assembled lead-like expansion that simultaneously incorporates both the 5-benzothiazole and 2-ethoxyphenyl substituents — features that would otherwise require multi-step synthetic elaboration of fragment hits. This 'fragment merging' strategy is supported by the class-level SAR correlation between increased cLogP and enhanced antimicrobial activity [1], and by the documented bioactivity of ethoxyphenyl-containing carboxamides [2]. The compound's molecular weight (380.5 Da) remains within lead-like limits, providing room for further optimization of potency, selectivity, and ADME properties .

Quote Request

Request a Quote for 5-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.